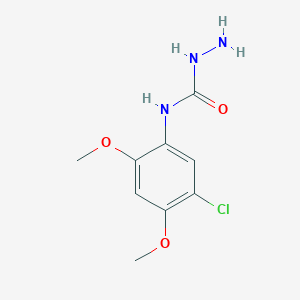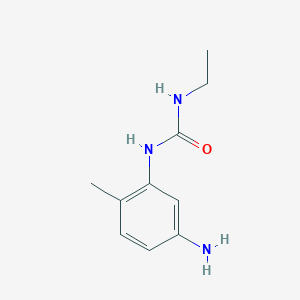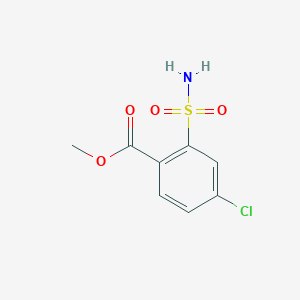
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Overview
Description
“2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide” is a chemical compound with the molecular formula C7H12N4O . It is a solid substance at room temperature . It has been used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been achieved via condensation of acetohydrazide with different substituted formyl pyrazole derivatives under mild reaction conditions . The synthesized compounds were characterized on the basis of IR, NMR (1H & 13C), and mass spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques such as IR, UV-vis, NMR, and mass spectral studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its use as a reactant in the synthesis of other compounds .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 168.2 g/mol . The exact mass and monoisotopic mass are 168.10111102 g/mol . It has a topological polar surface area of 72.9 Ų .Scientific Research Applications
Antioxidant and Free Radical Scavenging Activities
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide has been utilized in synthesizing derivatives that exhibit significant antioxidant properties. In a study by Karrouchi et al. (2019), novel 3,5-dimethyl-1H-pyrazole derivatives containing hydrazine were synthesized and tested for their in vitro antioxidant activities using 1,1-biphenyl-2-picrylhydrazyl (DPPH) as a free radical scavenging reagent. The findings indicated that some compounds, particularly compound 4k, showed high antioxidant activity and effective radical scavenging capacity (Karrouchi et al., 2019).
Biological Activity in Fungicidal Applications
The biological activities of this compound derivatives have also been explored in fungicidal applications. A study by Yang (2008) reported the preparation of twelve novel hydrazone derivatives containing pyrazole rings, which exhibited moderate fungicidal activity (Yang, 2008).
Corrosion Inhibition
Research by El Arrouji et al. (2020) highlighted the use of dimethyl-1H-pyrazole derivatives, including this compound, as corrosion inhibitors for mild steel in acidic environments. The study showed that these compounds effectively inhibited corrosion, with high inhibition efficiency, confirming their potential as protective agents in industrial applications (El Arrouji et al., 2020).
Crystallographic Studies
Crystallographic studies of this compound derivatives have been conducted to understand their molecular structure and properties. Plutenko et al. (2013) investigated a second monoclinic polymorph of a derivative, providing insights into the compound's crystal structure and hydrogen bonding patterns (Plutenko et al., 2013).
Synthesis of Metallomacrocyclic Complexes
The compound has been employed in the synthesis of metallomacrocyclic complexes. Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands, which were used to form palladium(II) complexes. These complexes were characterized through various techniques, including Diffusion NMR studies, offering potential applications in material science and catalysis (Guerrero et al., 2008).
Antimicrobial Activities
Research has also focused on the antimicrobial properties of this compound derivatives. Al-Smaisim (2012) synthesized a series of derivatives incorporating this compound, which showed good antibacterial activity against various bacterial species (Al-Smaisim, 2012).
In vitro Cytotoxicity Studies
Lastly, in vitro cytotoxicity studies have been conducted to assess the potential of this compound derivatives as therapeutic agents. Aggarwal et al. (2022) synthesized a new series of arylazopyrazoles derived from the compound and evaluated their cytotoxic effects on specific cell lines, indicating their potential use in medical research (Aggarwal et al., 2022).
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSISNFFQXXEYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655754 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-53-9 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(benzamido)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide interact with DNA, and what are the implications of this interaction?
A1: The research indicates that 2B binds strongly to DNA, likely through an intercalation mechanism. [] Intercalation occurs when a molecule inserts itself between the base pairs of DNA. This interaction was determined using UV-Visible spectroscopy and further supported by viscosity measurements. [] The binding affinity of 2B to DNA was stronger at a pH of 7.4 (simulating physiological blood pH) compared to a pH of 4.7 (simulating stomach pH). [] The strong binding of 2B to DNA suggests its potential as a DNA-targeting molecule, which could have implications for developing new therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)


![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)


